Cobalt sulfate

Descripción

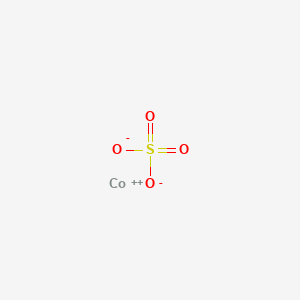

Structure

2D Structure

Propiedades

IUPAC Name |

cobalt(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVIXTQDYHMGHF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoSO4, CoO4S | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10026-24-1 (heptahydrate), 22541-53-3 (Parent) | |

| Record name | Cobaltous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1031042 | |

| Record name | Cobalt sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt sulfate is an odorless rose-pink solid. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Red to lavender solid; [Merck Index] Blue odorless powder; Soluble in water (362 g/L at 20 deg C); [MSDSonline], LAVENDER-TO-DARK-BLUE CRYSTALS. | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Odorless; heat of solution: 23 BTU/lb= 13 cal/g= 0.54X10+5 J/kg; solubility: 35.040 lb/100 lb water at 70 °F /Cobaltous sulfate heptahydrate/, In water, 330 g/L at 20 °C, 38.3 g/100 g water at 25 °C, Dissolves slowly in boiling water, 84 g/100 mL water at 100 °C, For more Solubility (Complete) data for Cobaltous sulfate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 36.2 (good) | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.948 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.71 at 25 °C/4 °C, Light red crystalline solid; loses waters of crystallization when heated above 42 °C, producing the monohydrate at 100 °C and anhydrous salt above 250 °C; density: 2.01 kg/L at 25 °C /Cobalt(II) sulfate hexahydrate/, Density: 1.948 g/cu cm; loses heptahydrate at 420 °C /Cobalt(II) sulfate heptahydrate/, 3.71 g/cm³ | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Red to lavender dimorphic, othorhombic crystals, Red orthorhombic crystals, Red powder, Rose-pink solid | |

CAS No. |

10124-43-3 | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltous sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7965X29HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

735 °C | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Crystallization Science

Solution-Based Crystallization Techniques for Cobalt Sulfate (B86663) Hydrates

Solution-based crystallization relies on manipulating the solubility of cobalt sulfate in water to induce supersaturation, the driving force for crystal formation and growth researchgate.netuni-halle.de. The solubility of this compound hydrates varies with temperature, which is a key principle exploited in these techniques nih.govaalto.firesearchgate.net.

Kinetic Aspects of Cooling Crystallization

Cooling crystallization involves lowering the temperature of a saturated or supersaturated this compound solution to reduce its solubility and promote crystallization aalto.fimdpi.com. The kinetics of this process, including nucleation and crystal growth rates, are critical in determining the final crystal size distribution, morphology, and purity aalto.fimdpi.com.

Crystal growth rates in this compound crystallization can be influenced by factors such as temperature, supersaturation, and the presence of impurities mdpi.com. Research utilizing techniques like Johnson-Mehl-Avrami (JMA) analysis has been employed to study the kinetic behavior and determine crystal growth rates of this compound hexahydrate mdpi.com. The JMA plot can provide insights into the dimensionality of crystal growth and the rate constant mdpi.com. Studies have shown that the nucleation and crystal growth rate tend to increase as the initial temperature decreases, which is related to the increase in supersaturation at lower temperatures mdpi.com.

The activation energy of crystallization provides insight into the energy barrier that must be overcome for the crystallization process to occur mdpi.com. For this compound hexahydrate, the crystallization activation energy without impurities has been reported to be approximately 150.93 kJ/mol mdpi.com. The presence of impurities, such as ammonium (B1175870) ions, can influence this activation energy mdpi.com. For instance, adding a low concentration of ammonium ions (up to 3.75 g/L) can increase the activation energy, while a higher concentration (5 g/L) can decrease it, potentially due to the formation of different salt structures like Tutton's salt ((NH₄)₂Co(SO₄)₂·6H₂O) mdpi.com. Activation energy can be calculated using methods based on the Arrhenius equation by analyzing the relationship between the crystal growth rate constant and temperature mdpi.comresearchgate.net.

Supersaturation is a primary driving force for crystallization; a higher supersaturation generally leads to increased nucleation and growth rates uni-halle.demdpi.commdpi.com. The supersaturation level in cooling crystallization is directly related to the initial solution concentration and the degree of cooling mdpi.com. For this compound heptahydrate, selected initial temperatures correspond to specific supersaturation values mdpi.com. For example, initial temperatures of 25 °C, 30 °C, 35 °C, and 40 °C were reported to correspond to supersaturation values (S) of 1.26, 1.17, 1.07, and 1, respectively, when compared to the solubility at 40 °C mdpi.com. Temperature also dictates the specific hydrate (B1144303) form that crystallizes; below 40 °C, the heptahydrate is the primary form, while at higher temperatures (60-80 °C), the hexahydrate is observed aalto.firesearchgate.net. The interaction between supersaturation and temperature significantly impacts the crystallization dynamics, affecting the rate at which crystals form and grow mdpi.commdpi.com. Higher supersaturation at lower temperatures can lead to a faster crystallization process mdpi.com.

Here is a table illustrating the relationship between initial temperature and supersaturation for this compound heptahydrate crystallization, based on reported experimental conditions:

| Initial Temperature (°C) | Supersaturation (S) |

| 25 | 1.26 |

| 30 | 1.17 |

| 35 | 1.07 |

| 40 | 1.00 |

Note: Supersaturation values are approximate and depend on the specific initial concentration.

Evaporative Crystallization Processes

Evaporative crystallization induces supersaturation by removing the solvent (water) from the this compound solution through evaporation researchgate.netresearchgate.netepo.org. This process increases the solute concentration until it exceeds the solubility limit, leading to crystallization researchgate.net. Evaporative crystallization is a commonly used technique, although it can be energy-intensive due to the heat required for evaporation researchgate.net.

Factors such as temperature, mixing speed, and heating power influence evaporative crystallization researchgate.netresearchgate.net. Higher mixing speeds can enhance heat transfer and evaporation flux, promoting crystallization and potentially leading to smaller, more uniform particles due to increased nucleation researchgate.net. The operating temperature in evaporative crystallization is crucial as it determines the hydrate form produced; lower temperatures (30-40 °C) favor the heptahydrate, while higher temperatures (60-80 °C) can yield the hexahydrate researchgate.net. Maintaining specific pressure and temperature conditions is also important to control the hydrate form, with conditions around 4.5-5.5 kPa and 30-40 °C being preferred for obtaining this compound heptahydrate crystals epo.org.

Impact of Impurities on Crystallization Phenomena

Impurities present in the this compound solution can significantly affect the crystallization process, influencing kinetic behavior, crystal structure, morphology, and purity mdpi.comresearchgate.netgoogle.com. Common impurities in industrial this compound production, particularly from hydrometallurgical processes, include ammonium, nickel, magnesium, sodium, and calcium ions mdpi.comresearchgate.netgoogle.comfigshare.com.

Ammonium ions (NH₄⁺) have been shown to impact this compound hexahydrate crystallization kinetics and purity mdpi.comresearchgate.net. At lower concentrations (up to 3.75 g/L), ammonium can decrease the crystal growth rate and increase the activation energy mdpi.comresearchgate.net. At a higher concentration (5 g/L), the crystal growth rate may increase, and the activation energy decrease, potentially due to the formation of Tutton's salt ((NH₄)₂Co(SO₄)₂·6H₂O), which reduces crystal purity mdpi.comresearchgate.net. While ammonium might not significantly alter the crystal shape, it can decrease purity by being incorporated into the crystal structure or forming co-crystals mdpi.comresearchgate.net.

Other impurities like magnesium and nickel can be incorporated into the crystal lattice of metal sulfates (including this compound) through isomorphous substitution, especially at higher concentrations google.comfigshare.com. Sodium and calcium, on the other hand, tend to be adsorbed onto the crystal surface google.comfigshare.com. The presence of impurities can also affect the metastable zone width and induction time of nucleation researchgate.net. Strategies such as controlling water content in the mother liquor or employing post-crystallization purification steps like repulping can help mitigate the impact of impurities and enhance crystal purity google.comfigshare.com.

Effects of Ammonium Ions on this compound Hexahydrate Crystal Growth and Purity

Ammonium (NH₄⁺) ions act as impurities during the cooling crystallization of this compound hexahydrate, affecting kinetic behavior, activation energy, crystal structure, morphology, and purity. mdpi.comresearchgate.net At ammonium concentrations up to 3.75 g/L, the crystal growth rate of this compound hexahydrate decreases, while the activation energy for crystallization increases. mdpi.comresearchgate.net The crystal structure of this compound hexahydrate (monoclinic, space group C2/c) remains unchanged within this concentration range, but the crystal purity shows a slight decrease of approximately 0.2%. mdpi.com This minor decrease in purity tends to plateau, suggesting a maximum limit for the adsorption of ammonium impurities onto the this compound hexahydrate crystal surface. mdpi.comresearchgate.net

The purity of this compound hexahydrate crystals varies with the concentration of ammonium ions in the crystallization solution, as shown in the table below:

| Ammonium Concentration (g/L) | Crystal Purity (%) |

| 0 | 99.97 ± 0.07 |

| 1.25 | 99.85 ± 0.14 |

| 2.5 | 99.8 ± 0.2 |

| 3.75 | 99.78 ± 0.16 |

| 5 | ~98.9 |

Formation and Characterization of Double Sulfate Salts (e.g., Tutton's Salt: (NH₄)₂Co(SO₄)₂·6H₂O)

Double sulfate salts with the general formula A₂M(SO₄)₂·6H₂O, where A can be K⁺, NH₄⁺, Rb⁺, or Cs⁺, and M can be Co²⁺, Ni²⁺, Zn²⁺, Mn²⁺, Mg²⁺, Fe²⁺, Cu²⁺, V²⁺, or Cd²⁺, are known as Tutton's salts. scielo.br Ammonium cobalt(II) sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, is a prominent example of a cobalt-containing Tutton's salt. mdpi.comresearchgate.netamericanelements.comamericanelements.com These salts typically crystallize in the monoclinic system with the space group P2₁/a or P2₁/c. mdpi.comscielo.brresearchgate.net

Synthesis of ammonium cobalt(II) sulfate hexahydrate can be achieved by mixing stoichiometric ratios of cobalt(II) sulfate and ammonium sulfate in aqueous solution followed by slow evaporation or controlled cooling to induce crystallization. reddit.combenchchem.comsapub.org Industrial production methods may utilize waste solutions from cobalt electroplating processes as a source of cobalt(II). google.com Maintaining a pH between 4 and 6 during crystallization is crucial to prevent the hydrolysis of Co²⁺ ions and ensure crystal quality. benchchem.com Slow cooling rates (e.g., 0.1–0.5 °C/hr) from elevated temperatures (e.g., 50 °C) to room temperature are beneficial for minimizing impurities and enhancing crystal quality. benchchem.com

Characterization of ammonium cobalt(II) sulfate hexahydrate crystals can be performed using various techniques. Single-crystal X-ray diffraction (XRD) helps to resolve the octahedral coordination of Co²⁺ within the Tutton's salt structure. benchchem.com Thermogravimetric analysis (TGA) identifies dehydration steps, with mass loss around 120 °C corresponding to the decomposition of the hexahydrate. benchchem.com UV-Vis spectroscopy can confirm the presence of Co²⁺ in an octahedral environment through characteristic absorption peaks around 510 nm. benchchem.com The compound is hygroscopic and should be stored in desiccators to prevent water reabsorption, which can affect TGA results and broaden absorption bands in UV-Vis spectra. benchchem.com

Tutton's salts, including ammonium cobalt(II) sulfate hexahydrate, exhibit properties such as dielectric characteristics, anisotropy, and paramagnetic ordering, making them of interest in materials science and engineering. scielo.br

Advanced Synthetic Routes for this compound-Derived Materials

This compound serves as a valuable precursor in the synthesis of various advanced materials with tailored structures and properties, including nanoparticles, complex single crystals, and hierarchical nanostructures.

Nanoparticle Synthesis via Pulsed Laser Ablation

Pulsed Laser Ablation in Liquids (PLAL) is a technique used for synthesizing nanoparticles, including those derived from cobalt. researchgate.netresearchgate.netacs.orguobaghdad.edu.iqacs.org This method involves focusing high-intensity laser pulses onto a solid target immersed in a liquid medium, leading to the formation of a plasma and subsequent nucleation and growth of nanoparticles. acs.org

This compound nanoparticles have been synthesized using PLAL of a high-purity cobalt target immersed in an aqueous medium, such as a solution containing Sodium Dodecyl Sulfate (SDS). researchgate.netresearchgate.net The properties of the resulting nanoparticles can be characterized by techniques like UV-Vis absorption, FTIR spectroscopy, X-ray diffraction (XRD), and Transmission Electron Microscopy (TEM). researchgate.netresearchgate.net PLAL offers the advantage of producing high-purity nanoparticles, often without the need for surfactants that could potentially block surface sites. acs.orguobaghdad.edu.iq

Studies on this compound nanoparticles synthesized by PLAL have investigated their magnetic properties, reporting low coercivity values. researchgate.netresearchgate.net The optical band gap of these nanoparticles has also been determined. researchgate.net The size and properties of nanoparticles synthesized by PLAL can be controlled by tuning laser parameters like pulse energy and wavelength, as well as the chemical conditions of the liquid environment. uobaghdad.edu.iqacs.org

Hydrothermal Synthesis of Cobalt-Containing Compounds (utilizing this compound as precursor)

Hydrothermal synthesis is a versatile method for preparing crystalline materials from aqueous solutions under high temperature and pressure. This compound is frequently employed as a cobalt precursor in the hydrothermal synthesis of various cobalt-containing compounds, particularly cobalt oxides like Co₃O₄. fishersci.cadiva-portal.orgresearchgate.netcnr.itmdpi.com

The morphology and structure of the synthesized cobalt oxide nanostructures can be influenced by the choice of cobalt precursor and other experimental parameters, such as the presence of different anions or surfactants. diva-portal.orgresearchgate.netmdpi.com For instance, using this compound heptahydrate as a precursor along with urea (B33335) in a hydrothermal process has been shown to yield Co₃O₄ nanosheets. diva-portal.org This suggests that the sulfate anion can play a role in directing the growth pattern of the resulting nanostructures. diva-portal.org

Hydrothermal synthesis utilizing this compound as a precursor has been explored for the creation of Co₃O₄ nanostructures with different morphologies, including nanowires, nanosheets, core-shell structures, and hierarchical arrangements. mdpi.com These materials are of interest for applications such as catalysts and electrochemical devices. diva-portal.orgmdpi.com The specific surface area and pore volume of the synthesized Co₃O₄ nanostructures are significantly influenced by the precursor and synthesis conditions, impacting their electrochemical performance. mdpi.com

Single Crystal Growth of Complex Cobalt Sulfates (e.g., Guanidinium (B1211019) this compound Heptahydrate, Ammonium this compound Hexahydrate)

The growth of high-quality single crystals of complex cobalt sulfates, such as guanidinium this compound heptahydrate and ammonium this compound hexahydrate, is important for fundamental research and potential applications in areas like optics and ferroelectricity. wikipedia.orgresearchgate.netnih.govflybase.orgamericanelements.comsphinxsai.comsphinxsai.comresearchgate.netgoogle.comresearchgate.net These crystals are typically grown from aqueous solutions using techniques like slow evaporation or controlled cooling. researchgate.netsapub.orgsphinxsai.comsphinxsai.com

Guanidinium this compound heptahydrate ([C(NH₂)₃]₂Co(SO₄)₂·7H₂O) is a semi-organic single crystal that can be grown by the slow evaporation of its aqueous solution. sphinxsai.comsphinxsai.com The synthesis involves reacting guanidinium carbonate, sulfuric acid, and this compound heptahydrate in stoichiometric ratios in distilled water. sphinxsai.com The purity of the synthesized salt can be improved by repeated recrystallization. sphinxsai.com Grown crystals can be characterized by techniques such as powder X-ray diffraction (PXRD), FTIR spectroscopy, and thermogravimetric analysis (TGA). sphinxsai.comsphinxsai.com Guanidinium this compound heptahydrate crystals have been reported to exhibit ferroelectric properties. sphinxsai.comsphinxsai.com

Ammonium this compound hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O), a Tutton's salt, can also be grown as large single crystals of optical quality from aqueous solutions containing this compound and ammonium sulfate. researchgate.netreddit.comgoogle.com Controlled crystallization conditions, including temperature and pH, are critical for obtaining high-quality crystals. benchchem.comgoogle.com Studies have investigated the solubility and density of saturated aqueous solutions of ammonium this compound hexahydrate as a function of temperature to optimize growth conditions. researchgate.net The real structure and optical properties of the grown crystals can be studied to assess their suitability for various applications. researchgate.net

This compound as a Precursor in Hierarchical Nanostructure Formation (e.g., Co₃O₄)

This compound is a key precursor in the formation of hierarchical nanostructures of cobalt oxides, particularly Co₃O₄. researchgate.netresearchgate.netcnr.itatamanchemicals.comingentaconnect.com Hierarchical nanostructures, characterized by multiple levels of structural organization, often exhibit enhanced properties due to their high surface area and interconnected porous networks.

One approach to synthesizing hierarchical Co₃O₄ nanostructures involves using a cobalt-hydroxide-carbonate precursor, which can be obtained via hydrothermal treatment of a cobalt salt solution in the presence of urea and other additives like potassium sulfate. ingentaconnect.com The morphology of this precursor is strongly dependent on the presence of sulfate. ingentaconnect.com Subsequent calcination of the urchin-like cobalt-hydroxide-carbonate precursor at elevated temperatures (e.g., 350 °C) leads to the formation of well-defined hierarchical Co₃O₄ nanostructures with high surface areas. ingentaconnect.com

This compound, among other cobalt salts like acetate, nitrate (B79036), and chloride, has been explored as a precursor in the low-temperature aqueous chemical growth method for synthesizing Co₃O₄ hierarchical nanostructures. researchgate.netcnr.it The choice of cobalt precursor can influence the morphology of the resulting nanostructured material, and Co₃O₄ nanostructures derived from different precursors have shown cubic phases. researchgate.netcnr.it These hierarchical Co₃O₄ nanostructures are being investigated for applications such as electrocatalysts for water splitting. researchgate.netcnr.it

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Investigations of Cobalt Sulfate (B86663) and Its Derivatives

Spectroscopy provides powerful tools to probe the molecular structure, bonding, electronic transitions, and local environment of cobalt sulfate in different states and environments.

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Configurations and Functional Groups

FTIR spectroscopy is widely used to identify the functional groups and study the bonding configurations within this compound and its related compounds. The technique measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of the constituent atoms and bonds.

Studies on this compound have utilized FTIR to confirm the presence and bonding of sulfate groups (SO42-) and water molecules in hydrated forms. For instance, FTIR analysis can reveal characteristic peaks associated with the stretching and bending vibrations of the S-O bonds in the sulfate anion. ingentaconnect.com Additionally, the presence of coordinated water molecules or hydroxyl groups can be identified through their specific O-H stretching and bending vibrations in the infrared spectrum. ingentaconnect.com

In investigations of this compound nanoparticles, FTIR has been employed to study the bonding configuration and surface interactions. For example, in a study of this compound nanoparticles synthesized in an aqueous medium of Sodium Dodecyl Sulfate (SDS), FTIR spectra showed peaks corresponding to H-OH stretching and bending vibrations of water, as well as peaks attributed to the symmetric stretching of CH2 groups from SDS. ingentaconnect.com Furthermore, observed shifts or changes in peak positions compared to pure SDS indicated bonding between the oxygen of the CoSO4 molecule and carbon of SDS on the nanoparticle surface. ingentaconnect.com

FTIR spectroscopy has also been used to investigate the coordination environment of Co2+ in complex systems, such as deep eutectic solvents containing this compound. Changes in the FTIR spectra of the solvent system upon the addition of this compound can provide insights into the interactions between the cobalt ions, sulfate anions, and solvent molecules, suggesting, for example, the monodentate coordination of SO42− to Co2+. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Energy Gap, and Optical Properties

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within this compound, determining its optical properties, and estimating its energy band gap, particularly in nanoscale forms. This method involves measuring the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The color of this compound, which is typically pink to red for hydrated forms, is a direct result of electronic transitions within the cobalt(II) ion that absorb certain wavelengths of visible light and transmit others. wikipedia.org UV-Vis spectra of cobalt(II) solutions exhibit characteristic absorption bands corresponding to d-d electronic transitions within the Co2+ ion, which is in a d7 configuration. These transitions are influenced by the coordination environment of the cobalt ion.

In studies of this compound nanoparticles, UV-Vis spectroscopy has been used to investigate their optical properties and estimate the optical band gap. The Tauc plot method, derived from UV-Vis absorption data, is commonly used for this purpose. For example, a study on colloidal this compound nanoparticles reported an optical band gap of 4.50 eV. ingentaconnect.com UV-Vis spectra can also show blue or red shifts in absorption peaks depending on the size of nanoparticles, indicating quantum confinement effects. ingentaconnect.com

UV-Vis spectroscopy is also applied to study the speciation of cobalt ions in solutions containing this compound, especially in the presence of other metal ions or ligands. The characteristic absorption peaks of Co2+ ions can be influenced by the presence of interfering ions, such as Ni2+ and Cu2+, which also exhibit absorption in the UV-Vis range. mdpi.com Analyzing the changes in the UV-Vis spectra of mixed solutions helps in understanding the complexation and interactions between different metal ions and sulfate. mdpi.com

Interactive Table 1: UV-Vis Absorption Peaks of Co2+ in Different Environments

| Environment | Maximum Absorption Wavelength(s) (nm) | Reference |

| Aqueous solution (general) | ~510 | mdpi.com |

| This compound nanoparticles in SDS aqueous media | Shifts observed based on concentration | ingentaconnect.com |

| Mixed solution with Ni2+ and Cu2+ | Affected by interfering ions | mdpi.com |

Photoluminescence (PL) Spectroscopy for Defect States (e.g., Sulfur Vacancies)

Photoluminescence (PL) spectroscopy can provide information about the electronic structure, presence of defect states, and recombination processes in materials. In PL spectroscopy, a sample is excited with light of a specific wavelength, and the emitted light at longer wavelengths is measured.

For this compound and its derivatives, PL spectroscopy can be used to investigate the presence of intrinsic defects, such as sulfur vacancies, which can act as luminescence centers. These defects can introduce energy levels within the band gap of the material, leading to characteristic emission peaks in the PL spectrum.

A study on this compound (CoSO4) characterized by various techniques, including PL, showed that PL analysis revealed the presence of sulfur vacancies and native point defects in the compound. researchgate.net The specific wavelengths and intensities of the emission peaks in the PL spectrum can provide information about the nature and concentration of these defect states.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Coordination Environments and Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study materials with unpaired electrons, such as cobalt(II) ions (d7 configuration) which are paramagnetic. EPR can provide detailed information about the coordination environment, oxidation state, and spin state of the paramagnetic species.

Co2+ in different coordination geometries and spin states exhibits distinct EPR signals. High-spin Co2+ (S = 3/2) is commonly found in tetrahedral or octahedral coordination. researchgate.net The EPR spectra of high-spin Co2+ systems can be complex due to large g-anisotropy and spin-orbit coupling. researchgate.net Low-spin Co2+ (S = 1/2) can also occur, and its EPR spectra are generally easier to interpret. nih.gov

EPR spectroscopy has been applied to study cobalt ions in various sulfate-containing matrices and complexes. For instance, EPR studies on Cu2+ ions doped in thallium this compound hexahydrate single crystals have provided insights into the divalent cobalt site in the lattice and the interactions between the impurity ions and the host cobalt ions. tandfonline.comaps.org

EPR can also be used to investigate the changes in the oxidation state and spin state of cobalt in catalytic processes involving cobalt compounds, such as amorphous cobalt sulfide (B99878) electrocatalysts. Operando EPR measurements can track the conversion of Co(II) to Co(IV) during reactions, providing information about the active species involved in catalysis. mdpi.com

Interactive Table 2: EPR Parameters for Co2+ in Different Environments

| Environment | Spin State | g-values (approximate) | Reference |

| Octahedral coordination (typical for Co(II)) | High-spin (S=3/2) | g ≈ 4 | mdpi.com |

| Distorted tetrahedral geometry | High-spin (S=3/2) | Varied, can show signals around g=4.3 | researchgate.netnih.gov |

| Pseudo-tetrahedral coordination by nitrogen atoms | Low-spin (S=1/2) | gz=2.01, gx=2.38, gy=3.06 | nih.gov |

X-ray Absorption Spectroscopy (XAS) for Local Atomic Structure and Catalytic Sites

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic structure, oxidation state, and electronic structure of a specific element in a material. XAS is element-specific, making it ideal for studying the environment around cobalt in this compound and its derivatives.

XANES provides information about the oxidation state and coordination environment of the absorbing atom. The energy of the absorption edge is sensitive to the oxidation state, and features in the near-edge region are influenced by the coordination geometry and bonding. princeton.edu EXAFS provides quantitative information about the local atomic structure, including the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers. princeton.edu

XAS has been used to study this compound and related cobalt compounds to determine the local structure around the cobalt ions. For example, XAFS spectra at the Co K-edge of Cobalt(II) sulfate heptahydrate have been measured to investigate its local structure. nims.go.jp

In the context of catalysis, operando XAS has been applied to study the structural and electronic changes in cobalt-based catalysts, such as amorphous cobalt sulfide, under reaction conditions. berkeley.edu XANES can determine the oxidation state of cobalt and sulfur species, while EXAFS can provide details about the coordination shells around cobalt, revealing the presence of Co-S and Co-O bonds and the formation of catalytically active sites. berkeley.edu

Interactive Table 3: Information from XAS Applied to Cobalt Compounds

| XAS Region | Information Provided |

| XANES | Oxidation state, Coordination environment, Electronic structure |

| EXAFS | Types of neighboring atoms, Bond distances, Coordination numbers |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvation Sphere Analysis in Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and environment of molecules. While solid-state NMR can be challenging for paramagnetic compounds like cobalt(II) sulfate due to broadened signals, NMR can be particularly useful for studying the solvation sphere and interactions of cobalt ions in solution, especially in complex systems or with diamagnetic derivatives. d-nb.info

For paramagnetic cobalt(II) ions, the unpaired electrons induce large paramagnetic shifts and signal broadening in the NMR spectra of surrounding nuclei (e.g., 1H NMR of solvent molecules). d-nb.info Analyzing these shifts and linewidths can provide information about the distance between the cobalt ion and the nuclei, the stoichiometry of the complex, and the dynamics of ligand exchange in the solvation sphere.

In studies involving this compound in solution, NMR spectroscopy, particularly 1H NMR, has been used to investigate the chemical environment of cobalt ions and their interactions with solvent molecules or other ligands. For example, 1H NMR has shown differences in the chemical environment of Co2+ in sulfate-containing systems compared to chloride systems, indicating variations in the coordinated ligands, such as the probability of solvent coordination. rsc.org

NMR spectroscopy can also be applied to study diamagnetic cobalt complexes derived from this compound, such as certain cobalt(III) complexes. For these diamagnetic species, high-resolution NMR spectra can be obtained, providing detailed structural information. 59Co NMR spectroscopy is also a sensitive technique for studying diamagnetic cobalt(III) complexes, providing information about the electronic environment around the cobalt nucleus. oxinst.com

Interactive Table 4: NMR Information for Cobalt Systems

| Technique | Information Provided | Applicable to |

| 1H NMR (Paramagnetic) | Solvation sphere composition, Ligand exchange dynamics, Distances to paramagnetic center | Co(II) in solution, interactions with ligands/solvent |

| 1H NMR (Diamagnetic) | Molecular structure, Connectivity | Diamagnetic cobalt complexes |

| 59Co NMR (Diamagnetic) | Electronic environment around Co nucleus | Diamagnetic cobalt(III) complexes |

Diffraction and Microscopic Analysis for Structural and Morphological Characterization

Diffraction and microscopic techniques are fundamental in determining the crystalline structure, phase purity, surface morphology, and particle size of materials like this compound.

X-ray Diffraction (XRD) for Crystalline Nature, Phase Identification, and Hydrate (B1144303) Forms

X-ray Diffraction (XRD) is a powerful tool used to analyze the crystalline nature and identify the specific crystalline phases present in a sample of this compound. XRD patterns provide unique fingerprints of crystalline materials, allowing for the identification of different hydrate forms of this compound, such as heptahydrate (CoSO₄·7H₂O) and hexahydrate (CoSO₄·6H₂O). Studies have shown that the crystallization temperature can influence the hydrate form obtained; for instance, this compound crystallized as heptahydrate at 30 °C and 40 °C, while the hexahydrate form was observed at 60 °C and 80 °C. researchgate.net The sharp peaks typically observed in XRD patterns indicate a good degree of crystallinity in prepared samples. mdpi.com XRD data can be matched with reference patterns, such as those in the Powder Diffraction File, to confirm the identified phases. mdpi.comgovinfo.gov For example, XRD data for CoSO₄·6H₂O (moorhouseite) has been matched with PDF #16-0304, confirming its monoclinic system with space group C2/c. mdpi.com In the context of nanoparticles, XRD is used to confirm the crystalline nature and determine the crystallite size using techniques like the Debye-Scherrer equation. rjpbcs.comnih.govjournalijar.com

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) is utilized to investigate the surface morphology and particle shape of this compound and related cobalt compounds. SEM images provide visual information about the external characteristics of the particles. Studies on this compound have shown different morphologies depending on the synthesis method and conditions. For example, SEM analysis of this compound has revealed spherical particles. researchgate.net In other instances, particles with a round shape and good dispersion have been observed. mdpi.com SEM is also used to examine the effect of impurities on crystal morphology; research has indicated that the addition of ammonium (B1175870) impurity does not alter the crystal shape of this compound hexahydrate, although further characterization might be needed to determine the effect on average size. mdpi.com SEM can reveal features such as agglomeration or the formation of layered particles. mdpi.com

Transmission Electron Microscopy (TEM) for Nanoscale Features and Particle Size Distribution

Transmission Electron Microscopy (TEM) provides higher resolution images compared to SEM, allowing for the investigation of nanoscale features and particle size distribution. TEM is particularly valuable for characterizing nanoparticles. TEM images can reveal the shape and size of individual nanoparticles. rjpbcs.comresearchgate.netchalcogen.ro For instance, studies on cobalt nanoparticles have shown poly-disperse spherical particles with non-uniform distribution, with observed sizes in the nano range. rjpbcs.com TEM images can also be used to determine the average particle size and create particle size distribution histograms. researchgate.netchalcogen.ro Research on cobalt ferrite (B1171679) nanoparticles, for example, showed particle sizes in the range of 7.6 - 17.7 nm as determined by TEM. researchgate.netchalcogen.ro TEM can also provide insights into the internal structure and crystallinity at the nanoscale. mdpi.comresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS), also known as EDX or EDAX, is an analytical technique coupled with electron microscopy (SEM or TEM) used to determine the elemental composition of a sample. thermofisher.comnih.govscience.gov It works by analyzing the characteristic X-rays emitted from the sample when it is bombarded with an electron beam. thermofisher.comnih.gov EDS analysis confirms the presence of the expected elements in this compound and related compounds. journalijar.comresearchgate.net For example, EDAX studies have confirmed the elemental composition of this compound. researchgate.net EDS can provide both qualitative and quantitative information about the elements present, including major, minor, and trace elements. thermofisher.com It is a non-destructive technique and can be used for localized analysis of specific areas or features on the sample surface or within nanoparticles. thermofisher.com EDS analysis has been used to confirm the presence of elements like cobalt and oxygen in cobalt oxide nanoparticles, indicating the purity of the samples. researchgate.net

Thermal Analysis for Stability and Transformation Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to study the thermal stability of this compound and its hydrates and to investigate their transformation pathways upon heating, particularly dehydration and decomposition processes.

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is crucial for studying the dehydration and decomposition pathways of hydrated salts like this compound hydrates. TGA curves show mass loss steps corresponding to the removal of water molecules and the decomposition of the compound at higher temperatures. researchgate.net Studies on this compound hexahydrate (CoSO₄·6H₂O) using TGA, often coupled with Derivative Thermogravimetry (DTG) and Differential Thermal Analysis (DTA), have investigated the kinetics and stages of its thermal decomposition. researchgate.net TGA can identify the temperature ranges at which dehydration occurs and the formation of intermediate hydrated or anhydrous phases. researchgate.netmdpi.comrsc.org For instance, gravimetric analysis has been used to study the transformation of hydrate forms during drying of this compound hydrates. researchgate.net TGA is also used to assess the thermal stability of materials; some studies indicate that certain cobalt-based materials are stable up to specific temperatures before decomposition begins. researchgate.netresearchgate.net The decomposition process of this compound can lead to the formation of cobalt oxides at higher temperatures. researchgate.net

Data Table: Summary of Characterization Techniques Applied to Cobalt Compounds

| Technique | Information Provided | Application to this compound/Compounds | Relevant Findings (Examples) |

| XRD | Crystalline nature, phase identification, lattice parameters, crystallite size, hydrate forms | Characterization of CoSO₄ and its hydrates, cobalt oxide nanoparticles, cobalt ferrite nanoparticles | Confirms crystalline nature researchgate.net, identifies hydrate forms (heptahydrate, hexahydrate) based on crystallization temperature researchgate.net, used for crystallite size calculation nih.govjournalijar.com, confirms spinel structures researchgate.netresearchgate.net |

| SEM | Surface morphology, particle shape, particle size (micron scale), topography | Examination of CoSO₄ crystals, cobalt nanoparticles, cobalt oxide nanoparticles | Shows spherical particles journalijar.comresearchgate.net, flower-like microspheres researchgate.net, effect of impurities on shape mdpi.com, agglomeration mdpi.com |

| TEM | Nanoscale features, particle size distribution (nano scale), morphology, internal structure | Characterization of cobalt nanoparticles, cobalt oxide nanoparticles, cobalt ferrite nanoparticles | Reveals poly-disperse spherical nanoparticles rjpbcs.com, particle sizes in nano range rjpbcs.comresearchgate.netchalcogen.ro, nanoscale morphology mdpi.comresearchgate.net |

| EDS/EDAX | Elemental composition (qualitative and quantitative) | Confirmation of elemental composition in CoSO₄ and related cobalt compounds | Confirms elemental composition of this compound researchgate.net, verifies presence of expected elements (Co, O) in nanoparticles researchgate.net, used in conjunction with SEM/TEM thermofisher.comnih.govscience.gov |

| TGA | Thermal stability, dehydration steps, decomposition pathways, mass loss at specific temperatures | Study of thermal decomposition of this compound hydrates and other cobalt precursors | Investigates dehydration and decomposition kinetics researchgate.net, identifies mass loss corresponding to water removal researchgate.netmdpi.com, determines thermal stability range researchgate.netresearchgate.net |

Differential Thermal Analysis (DTA) for Thermal Transitions and Phase Changes

Differential Thermal Analysis (DTA) is extensively employed to investigate the thermal transitions and phase changes of this compound, particularly its hydrated forms. These transitions often involve the stepwise loss of water molecules and the eventual decomposition of the anhydrous salt.

Research findings utilizing DTA on this compound hexahydrate (CoSO₄·6H₂O) and heptahydrate (CoSO₄·7H₂O) reveal a series of endothermic peaks corresponding to dehydration steps. For this compound hexahydrate, studies indicate decomposition starting around 320 K (approximately 47 °C), involving partial dehydration to the tetrahydrate and monohydrate, followed by the formation of the anhydrous sulfate akjournals.com. Anhydrous this compound is reported to be stable up to approximately 1000 K (around 727 °C) akjournals.com. The final decomposition stage, leading to the formation of cobalt oxide (CoO), occurs at higher temperatures, with a decrease in mass ceasing around 1235 K (approximately 962 °C) akjournals.com. An endothermic peak at 1189 K (916 °C) has been associated with the decomposition of this compound to cobalt oxide akjournals.com.

For this compound heptahydrate (CoSO₄·7H₂O), DTA in conjunction with thermogravimetry (TG) shows multiple dehydration steps. Four distinct dehydration steps have been observed at approximately 101 °C, 112 °C, 246 °C, and 295 °C researchgate.net. These correspond to the stepwise removal of water molecules, leading ultimately to the anhydrous form.

Beyond dehydration and decomposition, DTA studies have also identified solid-state transformations in anhydrous this compound. Anhydrous CoSO₄ has been found to undergo a transformation at 617 ± 4 °C, as determined by DTA and X-ray diffraction studies aimehq.orgonetunnel.org.

Detailed research findings often involve correlating DTA peaks with mass loss observed in simultaneous thermogravimetric analysis (TGA) to identify the specific chemical reactions occurring at different temperatures. For instance, the thermal decomposition of this compound hexahydrate in air shows characteristic temperatures and mass losses for particular stages akjournals.com.

Below is a summary of typical thermal events observed for this compound hydrates via DTA:

| Compound | Temperature Range (°C) | DTA Peak Type | Observed Event | Reference |

| CoSO₄·6H₂O | ~47 - ~120 | Endothermic | Partial dehydration (to tetra- and monohydrate) | akjournals.comakjournals.com |

| CoSO₄·6H₂O | ~267 - ~355 | Endothermic | Formation of anhydrous CoSO₄ | akjournals.comakjournals.com |

| CoSO₄·7H₂O | ~101 | Endothermic | Dehydration step 1 | researchgate.net |

| CoSO₄·7H₂O | ~112 | Endothermic | Dehydration step 2 | researchgate.net |

| CoSO₄·7H₂O | ~246 | Endothermic | Dehydration step 3 | researchgate.net |

| CoSO₄·7H₂O | ~295 | Endothermic | Dehydration step 4 | researchgate.net |

| Anhydrous CoSO₄ | 617 ± 4 | Transformation | Solid-state transformation | aimehq.orgonetunnel.org |

| Anhydrous CoSO₄ | ~727 - ~962 | Endothermic | Decomposition to CoO | akjournals.comakjournals.com |

These DTA studies provide critical data for understanding the thermal stability and decomposition pathways of this compound hydrates, which is essential in various applications and processes involving these compounds.

Thermodynamic and Kinetic Modeling of Cobalt Sulfate Systems

Aqueous Solution Thermodynamics and Phase Equilibria

The behavior of cobalt sulfate (B86663) in aqueous solutions is complex due to the interactions between the cobalt and sulfate ions with each other and with water molecules. Thermodynamic models are essential for describing the non-ideal behavior of these solutions.

The Pitzer ion-interaction model is a widely used and rigorous theoretical framework for describing the thermodynamic properties of electrolyte solutions over a broad range of concentrations. researchgate.net This approach extends the Debye-Hückel theory by including additional terms to account for the specific short-range interactions between ions. researchgate.net The model uses a set of empirically determined parameters to calculate activity and osmotic coefficients, which are essential for predicting phase equilibria and other solution properties.

A comprehensive thermodynamic model for the binary CoSO₄–H₂O system has been developed using the Pitzer ion-interaction approach. This model, which utilizes 10 adjustable parameters, can accurately reproduce literature data for solution properties and phase equilibria at temperatures ranging from 270 to 374 K. researchgate.net The Pitzer parameters for the Co(II)-SO₄²⁻ interaction have been specifically determined to facilitate these calculations.

Cobalt sulfate can exist in several hydrated forms, with the most common being the heptahydrate (CoSO₄·7H₂O), hexahydrate (CoSO₄·6H₂O), and monohydrate (CoSO₄·H₂O). wikipedia.org The solubility of these hydrates is a critical parameter in processes such as crystallization. The solubility of this compound is sensitive to temperature, which is a key factor in cooling crystallization processes. aalto.fi

The stable solid phases in the CoSO₄-H₂O system are CoSO₄·7H₂O, CoSO₄·6H₂O, and CoSO₄·H₂O. publications.gc.caoulu.fi The heptahydrate is the stable form at lower temperatures, transitioning to the hexahydrate as the temperature increases. The hexahydrate, in turn, converts to the monohydrate at higher temperatures. wikipedia.org Phase diagrams for the CoSO₄-H₂O system have been established through experimental data and thermodynamic modeling, providing a visual representation of the stability regions for each hydrate (B1144303) as a function of temperature and concentration. publications.gc.caoulu.fi

Below is a table summarizing the solubility of this compound heptahydrate in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 20 | 36.2 wikipedia.org |

| 30 | 60.4 oxfordlabfinechem.com |

This table presents selected solubility data for this compound heptahydrate.

The enthalpy changes associated with the dissolution, dilution, and formation of this compound and its hydrates are crucial for understanding the energy balances of related processes.

The standard enthalpy of formation (ΔfH°) for various this compound species has been determined. For the solid hydrates, reported values for CoSO₄·7H₂O(s), CoSO₄·6H₂O(s), and CoSO₄·H₂O(s) are -2979.26 kJ·mol⁻¹, -2683.79 kJ·mol⁻¹, and -1214.05 kJ·mol⁻¹, respectively. oulu.fi The standard enthalpy of formation for aqueous this compound, ΔfH°(CoSO₄(aq)), has been calculated to be -967.47 kJ·mol⁻¹. oulu.fi

The enthalpy of solution is the heat change that occurs when a substance dissolves. For anhydrous copper sulfate, a related compound, the enthalpy of solution is exothermic, while for the hydrated form, it is endothermic. doubtnut.comunacademy.combyjus.comsavemyexams.com The enthalpy of hydration, which is the enthalpy change when an anhydrous salt is hydrated, can be calculated from the enthalpies of solution of the anhydrous and hydrated forms. doubtnut.comsavemyexams.com

Heats of solution for this compound heptahydrate and hexahydrate have been measured at low concentrations near ambient conditions. oulu.fi The enthalpy of dilution, the heat change upon diluting a solution, has also been studied for this compound solutions.

The heat capacity of a solution is the amount of heat required to raise its temperature by a certain amount. The apparent molar heat capacity (Cpϕ) of this compound solutions has been investigated as a function of concentration and temperature. researchgate.net Measurements of isobaric volumetric heat capacities of aqueous solutions of cobalt(II) sulfate have been performed at 298.15 K and 0.1 MPa for concentrations ranging from approximately 0.01 to 1.5 mol·kg⁻¹. aalto.fi These data are used to derive apparent molar isobaric heat capacities, which can be extrapolated to infinite dilution to obtain standard state values. aalto.ficdnsciencepub.com The NIST WebBook provides Shomate equation parameters for calculating the solid phase heat capacity of anhydrous this compound over a range of temperatures. nist.gov

The table below presents the apparent molar isobaric heat capacities for aqueous cobalt(II) sulfate at 298.15 K.

| Molality (mol·kg⁻¹) | Apparent Molar Isobaric Heat Capacity, Cpϕ (J·K⁻¹·mol⁻¹) |

| 0.1 | -165.9 |

| 0.2 | -154.5 |

| 0.3 | -146.4 |

| 0.5 | -134.2 |

| 0.7 | -124.7 |

| 1.0 | -113.1 |

| 1.2 | -105.8 |

| 1.5 | -96.5 |

This data is derived from literature sources and illustrates the concentration dependence of the apparent molar isobaric heat capacity of aqueous cobalt(II) sulfate solutions at 298.15 K. aalto.fi

Solvent extraction is a key technology for the separation and purification of cobalt from aqueous sulfate solutions, particularly in hydrometallurgical processes. The thermodynamic equilibrium of this process determines the distribution of cobalt(II) between the aqueous and organic phases. The extraction of cobalt(II) from sulfate solutions using various extractants, such as bis(2-ethylhexyl)phosphoric acid (D2EHPA), has been studied. The equilibrium of this extraction is influenced by factors such as the pH of the aqueous phase and the concentrations of the extractant and cobalt. The extraction process is often endothermic, meaning that an increase in temperature can enhance the extraction of cobalt(II).

Chemical Reaction Kinetics in this compound Systems

The study of chemical reaction kinetics in this compound systems is essential for understanding the rates of various transformations, such as decomposition, precipitation, and cementation.

The thermal decomposition of this compound hexahydrate has been investigated using thermogravimetry and differential thermal analysis. researchgate.netakjournals.comakjournals.com The decomposition proceeds through several stages, involving the sequential loss of water molecules to form lower hydrates and eventually anhydrous this compound, which then decomposes to cobalt oxide at higher temperatures. akjournals.com The kinetic parameters, including the activation energy, have been determined for each stage of the decomposition process. researchgate.netakjournals.comakjournals.com

The kinetics of this compound precipitation, for example by the addition of alcohols like ethanol (B145695) and methanol, has also been studied. researchgate.netresearchgate.net The percentage of precipitation is influenced by the initial cobalt concentration. researchgate.net Furthermore, the nucleation kinetics of this compound during cooling crystallization have been investigated by measuring the metastable zone width and induction time. aalto.fiaalto.fi These studies are crucial for controlling the crystal size distribution and purity of the final product. aalto.fi

The kinetics of cobalt cementation on zinc from this compound solutions is another important area of study, particularly in the context of zinc hydrometallurgy where cobalt is a common impurity. publications.gc.caacs.orgacs.orgresearchgate.net The rate of this electrochemical reaction is influenced by temperature, stirring velocity, acidity, and the presence of other metallic ions in the solution. publications.gc.ca The reaction is believed to proceed through the formation of crystallization nuclei of more noble metals on the zinc surface, followed by the cementation of cobalt ions onto these nuclei. acs.org

Kinetic Studies of Trace Impurity Removal from this compound Solutions

The purification of this compound solutions is a critical step in many hydrometallurgical processes, particularly for applications requiring high-purity cobalt, such as in the manufacturing of batteries. Kinetic studies are essential for understanding the rates and mechanisms of impurity removal, allowing for the optimization of separation processes. Common impurities in this compound liquors include nickel, copper, iron, manganese, magnesium, and calcium.

Solvent extraction and chemical precipitation are two primary methods investigated for impurity removal, with kinetic performance influenced by factors such as pH, temperature, reagent concentration, and phase contact time.

Chemical Precipitation:

One method for separating nickel from this compound solutions involves the selective oxidation and precipitation of cobalt. In a study using sodium hypochlorite (B82951) (NaClO) as the oxidant, the kinetics of cobalt precipitation as cobalt oxyhydroxide (CoOOH) were examined. The removal rate of cobalt was found to be significantly influenced by pH, the molar ratio of oxidant to cobalt, and temperature. While higher temperatures did not substantially increase the cobalt removal rate beyond 85°C, they did improve the filterability of the precipitate. consensus.app A key finding was that adding the sodium hypochlorite solution in multiple stages could inhibit the co-precipitation of nickel, enhancing the separation efficiency. consensus.app

Interactive Data Table: Cobalt Precipitation Efficiency

Solvent Extraction:

Solvent extraction is a widely used technique for purifying this compound solutions. The kinetics of this process are typically studied by evaluating the extraction efficiency under varying conditions. In the context of recycling spent lithium-ion batteries, pregnant leach solutions often contain this compound along with impurities like nickel, manganese, copper, and iron.

Studies have utilized extractants such as Cyanex 272 (bis-(2,4,4-trimethylpentyl) phosphinic acid) and D2EHPA (di-(2-ethylhexyl) phosphoric acid) to achieve separation. For the separation of cobalt from nickel using Cyanex 272, pH is a critical parameter. As the pH increases, the extraction of cobalt significantly increases, while nickel extraction remains low, allowing for their separation. For instance, at a pH of 5.75, 95.4% of cobalt can be extracted, while only 5.8% of nickel is co-extracted. researchgate.net To remove the co-extracted nickel from the loaded organic phase, a scrubbing step using a pure this compound solution can be employed. researchgate.net

The removal of other impurities like copper is also crucial. Research has shown that using D2EHPA in a multi-stage extraction process can effectively separate copper from cobalt-rich solutions. Optimization of parameters such as pH and the organic-to-aqueous phase ratio (O/A) is key to achieving high separation efficiency. For example, a three-stage extraction was successful in removing 99.96% of copper. mdpi.com

Interactive Data Table: Solvent Extraction of Metals from Sulfate Solution

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are often applied to the experimental data to determine the rate-controlling steps of the adsorption or extraction process. mdpi.com In many cases involving chelation and ion exchange, the pseudo-second-order kinetic model provides a better fit, suggesting that the rate-limiting step may be a chemical sorption process. mdpi.com

Kinetic Studies in Cobalt-Catalyzed Chemical Reactions

This compound often serves as a precursor for the active catalyst in various chemical reactions. The study of reaction kinetics in these systems is fundamental to understanding the catalytic mechanism and optimizing reaction conditions for industrial applications. A prominent example is the use of cobalt in catalyzing oxidation reactions.

Gold Leaching in Thiosulfate (B1220275) Solutions:

A significant area of research is the use of cobalt-ammonia catalysis in the thiosulfate leaching of gold, an environmentally benign alternative to traditional cyanidation. In this system, cobalt(II) is oxidized to cobalt(III), forming a stable hexamminecobalt(III) complex, Co(NH₃)₆³⁺, which acts as the primary oxidant for gold.

Kinetic studies have been performed to elucidate the mechanism and determine the influence of various parameters. The leaching rate is a function of the concentrations of thiosulfate (S₂O₃²⁻), ammonia (B1221849) (NH₃), and the cobalt catalyst. Research has determined the reaction orders with respect to these key reagents. For example, one study found the reaction orders to be 0.34 for thiosulfate, 0.42 for ammonia, and 0.20 for cobalt. researchgate.net

Interactive Data Table: Kinetic Parameters for Cobalt-Catalyzed Gold Leaching

Other Catalytic Oxidation Reactions:

Cobalt ions, derived from salts like this compound, are also known to catalyze other oxidation reactions. This includes the activation of peroxymonosulfate (B1194676) (PMS) to generate powerful sulfate radicals (SO₄•⁻) for the degradation of complex organic compounds in water treatment processes. researchgate.net The kinetics of these advanced oxidation processes (AOPs) are complex, involving radical chain mechanisms.

Another example is the oxidation-precipitation of cobalt(II) from solution using ozone. Kinetic studies of this process show it to be diffusion-controlled, where the rate is linearly dependent on the ozone partial pressure and flow rate, but independent of the initial cobalt concentration or temperature. squarespace.com These studies are crucial for designing reactors and processes for both pollutant degradation and metal recovery.

Advanced Applications and Functional Materials Research

Catalysis and Electrocatalysis with Cobalt Sulfate (B86663) and Its Derivatives

The catalytic properties of cobalt sulfate and its derivatives are leveraged in a range of chemical transformations, from organic synthesis to electrochemical water splitting.

Cobalt hydrogen sulfate has been explored as a heterogeneous catalyst. Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which allows for catalyst recycling and continuous operation. While specific research on cobalt hydrogen sulfate is part of a broader investigation into solid acid catalysts, the focus remains on creating robust and reusable catalytic systems. The performance of such catalysts is often evaluated based on their activity, selectivity, and stability over multiple reaction cycles. The development of these catalysts is crucial for creating more sustainable and "green" chemical processes. mdpi.com

This compound has demonstrated its effectiveness as a mild and efficient recyclable catalyst in organic synthesis. A notable example is the diacetylation of aldehydes, where this compound catalyzes the reaction between an aldehyde and acetic anhydride (B1165640) to form the corresponding diacetate. This reaction can be carried out at room temperature and without a solvent, presenting an environmentally friendly and cost-effective method. The catalyst can be recovered after the reaction and reused multiple times without a significant loss in its catalytic activity, highlighting its recyclability. nih.gov

Interactive Table: Catalyst Recyclability in Diacetylation of Benzaldehyde

This compound is a key precursor in the synthesis of advanced electrocatalysts for water splitting, a process that generates hydrogen and oxygen from water and is central to renewable energy strategies. dntb.gov.uaresearchgate.net By using this compound, researchers can create various cobalt-based materials, such as cobalt oxide (Co3O4) and cobalt sulfide (B99878) (CoS), which are highly active for the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). researchgate.netcnr.itrsc.orgrsc.org

Understanding the performance and reaction mechanisms of catalysts derived from this compound is crucial for optimizing their efficiency. mdpi.comresearchgate.net Researchers employ various characterization techniques to study these catalysts before, during, and after the reaction. For example, in the context of CO2 hydrogenation, in-situ X-ray diffraction can be used to investigate the reaction mechanism. mdpi.com The interaction between the cobalt species and the support material, such as alumina, can significantly impact the catalyst's activity and stability by promoting the formation of reaction intermediates. mdpi.com

In the case of cobalt sulfide catalysts used for epoxidation, mechanistic investigations have suggested that a higher density of Co(II) and the easier formation of high-valent cobalt species on the surface of oxidized cobalt sulfide are responsible for its high catalytic activity. rsc.org Techniques like electron paramagnetic resonance (EPR) have revealed structural changes and the formation of paramagnetic Co(II) and Co(IV) species during the reaction, providing insights into the catalytic cycle. rsc.org Similarly, for Co3O4 catalysts in electrochemical denitrification, cyclic voltammetry and electrochemical impedance spectroscopy have helped to confirm that the process occurs mainly through the Co²⁺-Co³⁺-Co²⁺ redox process. researchgate.net

Energy Storage Materials Development

This compound plays a critical role in the development of materials for energy storage, particularly for lithium-ion batteries, which power a vast array of electronic devices and electric vehicles.